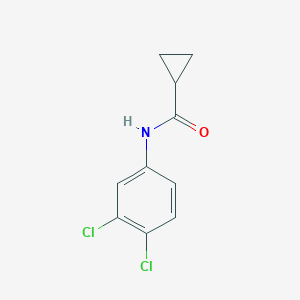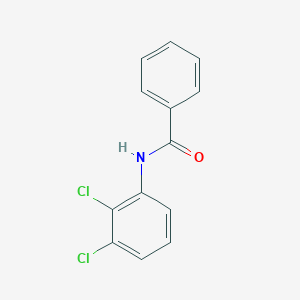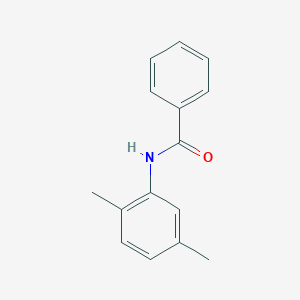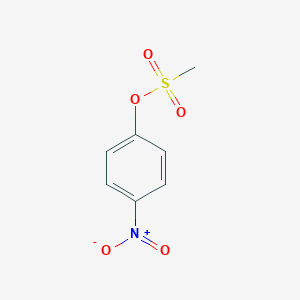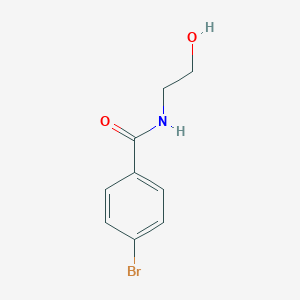
N-(2-bromophenyl)-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Bromophenyl)propanamide” is a compound with the empirical formula C9H10BrNO and a molecular weight of 228.09 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
While specific synthesis methods for “N-(2-bromophenyl)-3,3-diphenylpropanamide” were not found, a related compound, “N-(2-bromophenyl)acrylamides”, has been used in a palladium-catalyzed asymmetric Heck/Suzuki cascade reaction .Molecular Structure Analysis
The molecular structure of “N-(2-Bromophenyl)propanamide” includes a bromine atom attached to a phenyl group, which is further attached to a propanamide group .Physical And Chemical Properties Analysis
“N-(2-Bromophenyl)propanamide” has a molecular weight of 242.11 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has explored the synthesis of various derivatives and analogs of N-(2-bromophenyl)-3,3-diphenylpropanamide, showcasing their potential in chemical synthesis and pharmaceutical development. For instance, studies have focused on the synthesis of acylthioureas, including derivatives with a 2-bromophenyl moiety, characterized by their antipathogenic activities against bacterial strains known for biofilm formation, suggesting potential applications in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011). Furthermore, research into the synthesis of lercanidipine hydrochloride, a medication used to treat hypertension, involves intermediates related to the structure of N-(2-bromophenyl)-3,3-diphenylpropanamide, indicating its relevance in the pharmaceutical industry (Guo-ping, 2005).
Photocyclization and Organic Synthesis
The compound's utility extends to organic synthesis, where its derivatives are employed in photocyclization reactions to construct complex molecular architectures. This is evident in research demonstrating the selective aryl radical cyclization onto enamides leading to the construction of cephalotaxine skeletons, a component crucial in anticancer drugs, showcasing the compound's role in synthesizing biologically active molecules (Taniguchi et al., 2005).
Antioxidant and Biological Activities
N-(2-bromophenyl)-3,3-diphenylpropanamide derivatives have also been synthesized for their potential biological activities, including antioxidant properties. Studies focusing on the synthesis of functionalized furan-2-carboxamides exhibit in vitro antibacterial activities against drug-resistant bacteria, alongside computational validations for molecular interactions, suggesting the therapeutic applications of these derivatives (Siddiqa et al., 2022).
Environmental Impact and Degradation
Research has also been directed towards understanding the environmental fate and degradation of bromophenyl derivatives. Studies on gas-phase reactions of brominated diphenyl ethers with OH radicals offer insights into the environmental persistence and transformation of such compounds, which could have implications for their environmental impact and the design of more sustainable chemicals (Raff & Hites, 2006).
Orientations Futures
Mécanisme D'action
Target of Action
Related compounds such as n′-phenyl pyridylcarbohydrazides have been shown to inhibit succinate dehydrogenase (sdh), a key enzyme in the citric acid cycle . SDH plays a crucial role in energy production within cells.
Biochemical Pathways
The inhibition of SDH by related compounds affects the citric acid cycle, a crucial biochemical pathway involved in cellular respiration . This disruption can lead to a decrease in ATP production, affecting various downstream processes that rely on this energy source.
Result of Action
The inhibition of sdh by related compounds can lead to a decrease in cellular energy production, potentially leading to cell death .
Propriétés
IUPAC Name |
N-(2-bromophenyl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO/c22-19-13-7-8-14-20(19)23-21(24)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKPMMRKLGJYCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2Br)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359849 |
Source


|
| Record name | N-(2-bromophenyl)-3,3-diphenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-3,3-diphenylpropanamide | |
CAS RN |
349439-57-2 |
Source


|
| Record name | N-(2-bromophenyl)-3,3-diphenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

